4-(aminomethylene)-1H-isochromene-1,3(4H)-dione
Overview
Description
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione typically involves multi-component reactions. One common method is the reaction of an aldehyde, an activated methylene compound, and an amine under solvent-free conditions or in the presence of a catalyst. For example, the use of magnetic nanocatalysts such as MNPs@Cu has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives, which are structurally related to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis (PTC) to accelerate the reaction. Tetrabutylammonium chloride (TBAC) is a commonly used catalyst in these processes, providing excellent yields and environmentally benign reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isochromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly for cancer treatment.
Industry: The compound is used in the production of dyes, pigments, and biodegradable agrochemicals
Mechanism of Action
The mechanism of action of 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit receptor tyrosine kinases and β3-tubulin in tumor tissues, leading to the activation of caspase-3-dependent programmed cell death. This mechanism is particularly relevant in its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene: Shares a similar core structure and exhibits comparable biological activities.
4H-pyran derivatives: These compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Coumarins: Structurally related and widely studied for their medicinal applications
Uniqueness
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-hydroxy-4-methanimidoylisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-5-8-6-3-1-2-4-7(6)9(12)14-10(8)13/h1-5,11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDXLHOGAYJCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)O)C=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670658 | |
Record name | (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78364-07-5 | |
Record name | (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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